molecular formula C9H17N B13069916 6-Methyl-1-azaspiro[3.5]nonane

6-Methyl-1-azaspiro[3.5]nonane

Cat. No.: B13069916
M. Wt: 139.24 g/mol
InChI Key: YHUFCQSLXNYFDV-UHFFFAOYSA-N
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Description

6-Methyl-1-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-azaspiro[3.5]nonane can be achieved through various methods. One common approach involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another method includes the use of stannyl radical-promoted reactions, which are effective for constructing spiro-heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as Oxone®.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom in the spirocyclic structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield spirocyclic oxetanes, while reduction can produce simpler amine derivatives .

Scientific Research Applications

6-Methyl-1-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes. For instance, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The hydrogen bonding capacity of the compound enables efficient binding to specific residues in the enzyme’s active site, facilitating its reduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and its metabolic robustness make it a valuable compound in various research fields.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

6-methyl-1-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17N/c1-8-3-2-4-9(7-8)5-6-10-9/h8,10H,2-7H2,1H3

InChI Key

YHUFCQSLXNYFDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CCN2

Origin of Product

United States

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